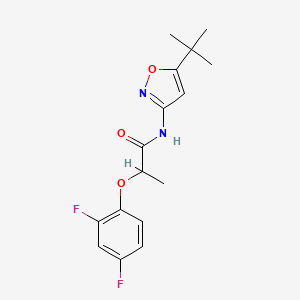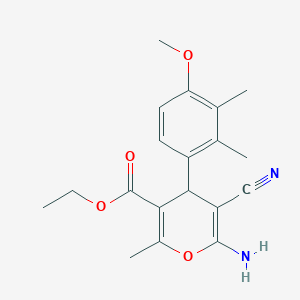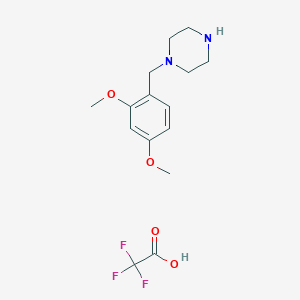![molecular formula C16H16Cl2O2 B4926078 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B4926078.png)
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene), also known as BOCB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of aromatic compounds and is a derivative of benzene. BOCB has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a building block for the synthesis of new drugs. In biochemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a probe to study protein-ligand interactions. In pharmacology, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been used as a tool to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) is not fully understood. However, it has been shown to interact with proteins through hydrophobic interactions and hydrogen bonding. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been found to bind to the active site of enzymes, which can lead to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has also been found to have cytotoxic effects on cancer cells. In vivo studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can decrease the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has several advantages for lab experiments. It is stable, easy to handle, and has a high yield. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has also been found to have low toxicity and is not mutagenic or carcinogenic. However, 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) can also interact with other compounds, which can affect the results of experiments.
Orientations Futures
For the use of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) in scientific research include the synthesis of new derivatives, the study of protein-ligand interactions, and the development of new diagnostic tools.
Méthodes De Synthèse
The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) involves the reaction of 3-chlorophenol with 1,4-butanediol in the presence of a base catalyst. The reaction takes place at a high temperature, and the product is purified through crystallization. The yield of 1,1'-[1,4-butanediylbis(oxy)]bis(3-chlorobenzene) is high, and the product is stable and easy to handle.
Propriétés
IUPAC Name |
1-chloro-3-[4-(3-chlorophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2/c17-13-5-3-7-15(11-13)19-9-1-2-10-20-16-8-4-6-14(18)12-16/h3-8,11-12H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFQUZJXRQKMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[4-(3-chlorophenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)
![5-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B4926070.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)